Edrophonium bromide

Übersicht

Beschreibung

Edrophonium bromide is a rapid-onset, short-acting cholinesterase inhibitor . It is used in cardiac arrhythmias and in the diagnosis of myasthenia gravis . It has also been used as an antidote to curare principles .

Synthesis Analysis

Edrophonium, ethyl-(3-hydroxyphenyl)dimethylammonium chloride, is made by reacting 3-dimethylaminophenol with ethyl bromide, which forms ethyl(3-hydroxyphenyl)dimethylammonium bromide, the bromine atom of which is replaced with a chlorine atom by reacting it with silver chloride, giving edrophonium .

Molecular Structure Analysis

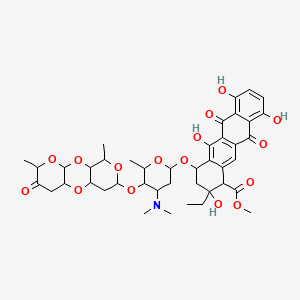

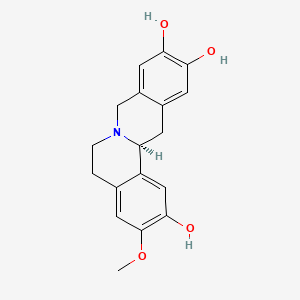

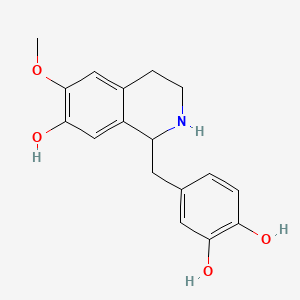

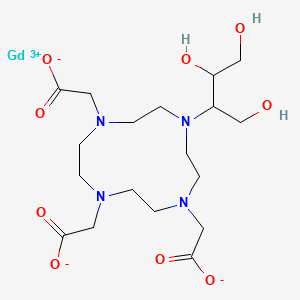

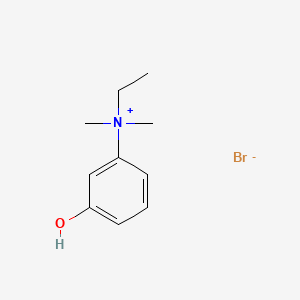

The chemical formula of Edrophonium bromide is C10H16BrNO . The InChI Key is CAEPIUXAUPYIIJ-UHFFFAOYSA-N . The IUPAC Name is N-ethyl-3-hydroxy-N,N-dimethylanilinium bromide .

Chemical Reactions Analysis

Edrophonium bromide is a cholinesterase inhibitor . It works by prolonging the action of acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase .

Physical And Chemical Properties Analysis

Edrophonium bromide has a water solubility of 0.0225 mg/mL . Its logP is -1.9 . The pKa (Strongest Acidic) is 8.59 . The pKa (Strongest Basic) is -6.1 . The physiological charge is 1 . The hydrogen acceptor count is 1 and the hydrogen donor count is 1 .

Wissenschaftliche Forschungsanwendungen

Neuromuscular Blockade Reversal : Edrophonium is used to reverse neuromuscular blockade induced by drugs like rocuronium bromide, pipecuronium bromide, and vecuronium bromide during anesthesia. It's compared to neostigmine for its effectiveness in this role (Naguib et al., 1993), (J. Wierda et al., 1989), (M. Naguib & Mohamed Abdulatif, 1994).

Interaction with Acetylcholine : Edrophonium potentiates the depolarizing effect of acetylcholine at the motor end-plate. This action is observed even with doses of edrophonium that have no depolarizing effect by themselves (Katz & Thesleff, 1957).

Diagnostic Tool in Myasthenia Gravis : Edrophonium chloride has been used as a rapid diagnostic tool in myasthenia gravis. It helps in differentiating between myasthenic crisis and cholinergic crisis by temporarily increasing muscle strength in patients with myasthenia gravis (K. Osserman & G. Genkins, 1966).

Provocative Test for Esophageal Chest Pain : Edrophonium is used as a provocative test for inducing esophageal chest pain in patients without coronary artery disease. It increases esophageal amplitude and induces chest pain in a significant number of patients (J. Richter et al., 1985).

Muscarinic Acetylcholine Receptor Interaction : Edrophonium interacts with muscarinic M2 and M3 receptors, acting as a competitive antagonist. This is relevant in the context of its effect on cardiac and respiratory systems (Y. Tanito et al., 2001).

Evaluation of Supraventricular Tachycardias : Edrophonium has been used in the evaluation of various supraventricular tachycardias, showing effectiveness in converting paroxysmal atrial tachycardia to normal sinus rhythm (A. Moss & L. Aledort, 1966).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPIUXAUPYIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edrophonium bromide | |

CAS RN |

302-83-0 | |

| Record name | Benzenaminium, N-ethyl-3-hydroxy-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edrophonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDROPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX008093VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)